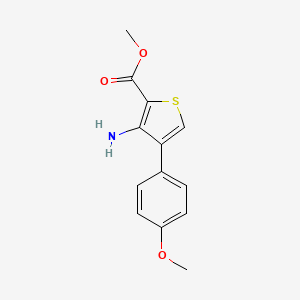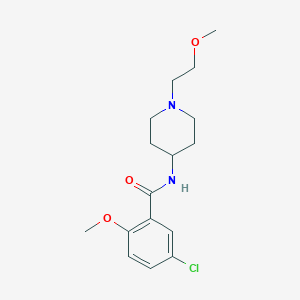
5-chloro-2-methoxy-N-(1-(2-methoxyethyl)piperidin-4-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, 5-chloro-2-methoxy-N-(1-(2-methoxyethyl)piperidin-4-yl)benzamide, is a chemical entity that appears to be structurally related to a class of compounds that have been studied for their potential pharmacological activities. While the exact compound is not directly mentioned in the provided papers, the structural motifs and functional groups such as chloro, methoxy, and benzamide are recurrent in the literature, suggesting a possible relevance in the context of medicinal chemistry and drug design.
Synthesis Analysis
The synthesis of related compounds involves the preparation of optical isomers from commercially available starting materials, such as trans-4-hydroxy-L-proline, and subsequent modifications to achieve the desired stereochemistry and functional groups . The synthesis process is typically guided by the goal of achieving high affinity for specific receptors, such as the 5-hydroxytryptamine 4 (5-HT4) receptor, which is a target for certain gastrointestinal disorders . The synthesis of these compounds is a multi-step process that requires careful control of reaction conditions to obtain the desired isomer with the correct stereochemistry.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various analytical techniques, including X-ray powder diffractometry, infrared spectroscopy, and 13C-NMR spectroscopy . These techniques provide information on the crystalline forms, polymorphism, and the stability of different isomers. For instance, two polymorphs of a related compound were identified and characterized, showing different thermal and spectroscopic properties . The molecular structure analysis is crucial for understanding the physical properties of the compound and its potential interactions with biological targets.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis and modification of related compounds are designed to introduce specific functional groups that are important for receptor binding and selectivity . The reactions may include the formation of amide bonds, the introduction of chloro and methoxy groups, and the construction of piperidine or piperazine rings. These reactions are carefully planned to achieve the desired pharmacological profile, as seen in the synthesis of selective dopamine D4 receptor ligands .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are influenced by their molecular structures and the presence of specific functional groups. For example, the polymorphs of a related compound exhibited different melting points and thermal behaviors, indicating differences in their physical stability . The presence of functional groups such as methoxy and chloro can affect the solubility, lipophilicity, and overall pharmacokinetic profile of the compounds. These properties are important for the development of potential therapeutic agents, as they can influence the compound's bioavailability and distribution in the body.
Applications De Recherche Scientifique
Serotonin Receptor Agonists
Research into benzamide derivatives, including compounds structurally related to 5-chloro-2-methoxy-N-(1-(2-methoxyethyl)piperidin-4-yl)benzamide, has identified their potential as serotonin 4 (5-HT4) receptor agonists. These compounds have been evaluated for their ability to modulate gastrointestinal motility. For instance, certain derivatives have shown promise in enhancing gastrointestinal motility, suggesting their potential application in treating related disorders. However, challenges such as low oral bioavailability due to poor intestinal absorption rates have been noted, prompting further structural modifications to improve pharmacokinetic profiles (Sonda et al., 2003).
Prokinetic Agents
Continued research into benzamide derivatives has yielded compounds with selective serotonin 4 (5-HT4) receptor agonism. These substances have been studied for their effects on accelerating gastric emptying and increasing defecation frequency, indicating their potential as novel prokinetic agents with reduced side effects compared to other treatments. Such findings underscore the therapeutic possibilities of these compounds in managing gastrointestinal motility disorders (Sonda et al., 2004).
Gastroprokinetic Agents
Further exploration of benzamide derivatives has led to the identification of compounds with high affinity for the 5-HT4 receptor, exhibiting potent agonist activity. This activity is exemplified by their contractile effects in the isolated guinea-pig ascending colon and increased gastroprokinetic motility in dogs. Such findings highlight the potential of these compounds as gastroprokinetic agents, offering a targeted approach to enhancing gastrointestinal motility with implications for therapeutic interventions in related conditions (Itoh et al., 1999).
Colonic Prokinetic Activity
Research into novel N-[1-(1-substituted 4-piperidinylmethyl)-4-piperidinyl]benzamides has unveiled compounds with strong binding affinity to 5-HT4 receptors and significant colonic prokinetic activity. These findings suggest the therapeutic potential of these compounds in enhancing colonic motility, offering a promising direction for the development of treatments for gastrointestinal motility disorders (Harada et al., 2002).
Mécanisme D'action
Target of Action
It has been reported as an intermediate in the synthesis of glyburide , a drug used in the treatment of diabetes. Glyburide primarily targets the ATP-sensitive potassium channels in pancreatic beta cells, leading to insulin release .
Mode of Action
The rise in intracellular calcium leads to the fusion of insulin granules with the cell membrane, and insulin is secreted .
Biochemical Pathways
Insulin plays a key role in several biochemical pathways, including glucose uptake, glycolysis, glycogenesis, and lipogenesis .
Result of Action
If it acts similarly to glyburide, it may result in increased insulin secretion, leading to decreased blood glucose levels .
Action Environment
The action environment of a compound refers to how environmental factors influence its action, efficacy, and stability. For instance, the pH can strongly influence the rate of reaction of certain compounds . Therefore, the physiological environment in which 5-chloro-2-methoxy-N-(1-(2-methoxyethyl)piperidin-4-yl)benzamide acts could significantly impact its function and effectiveness.
Propriétés
IUPAC Name |
5-chloro-2-methoxy-N-[1-(2-methoxyethyl)piperidin-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O3/c1-21-10-9-19-7-5-13(6-8-19)18-16(20)14-11-12(17)3-4-15(14)22-2/h3-4,11,13H,5-10H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEHPVJYYUIFQEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)NC(=O)C2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-methoxy-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

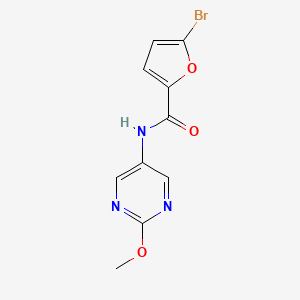
![N-[4-methoxy-6-({[(2-methoxyphenyl)amino]carbonyl}amino)-1,3-benzothiazol-2-yl]benzenesulfonamide](/img/structure/B2509244.png)
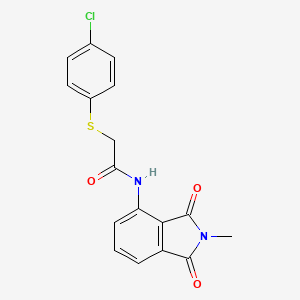
![5-chloro-2-methoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide](/img/structure/B2509246.png)

![N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B2509248.png)
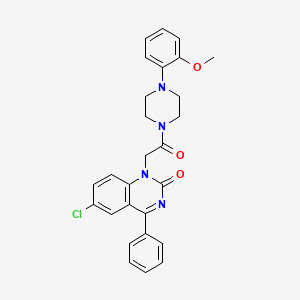
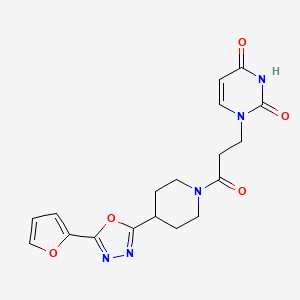

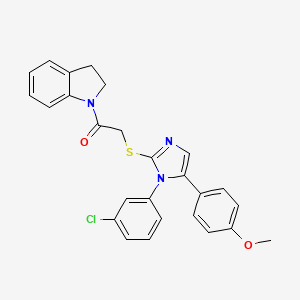
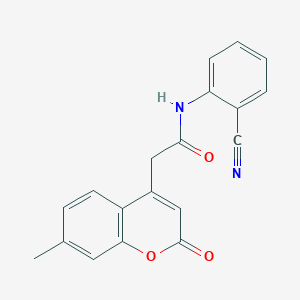
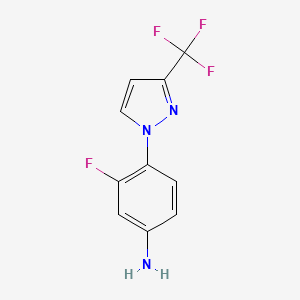
![2-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2509261.png)
